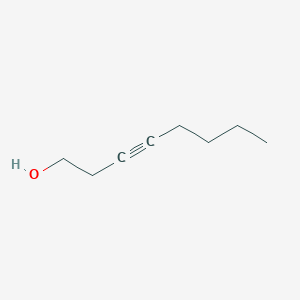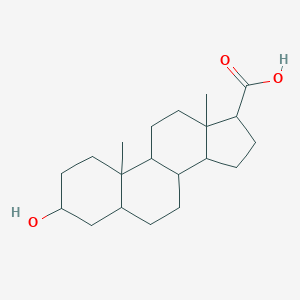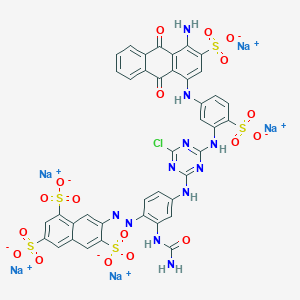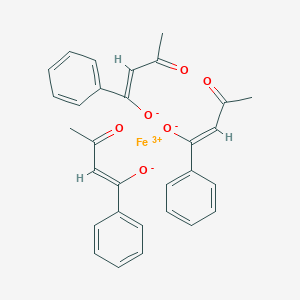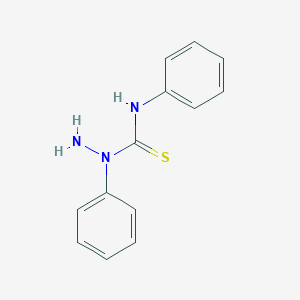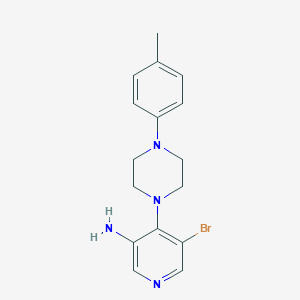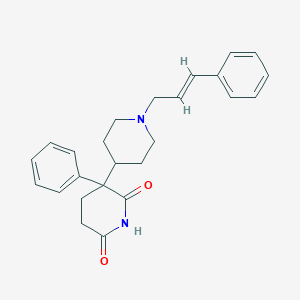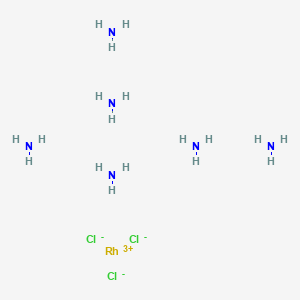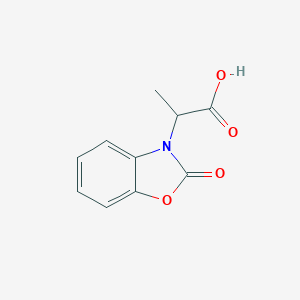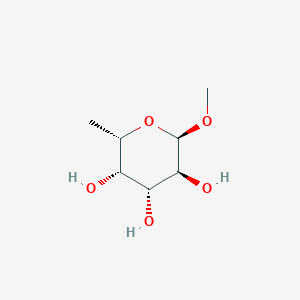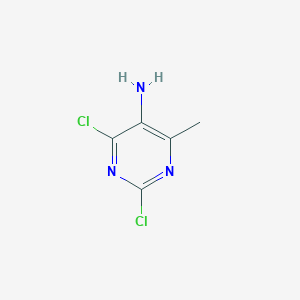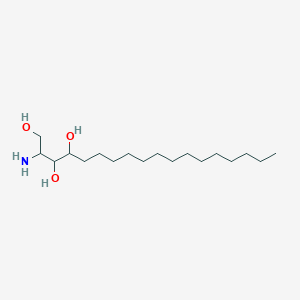![molecular formula C17H36N6O4 B077068 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-00-7](/img/structure/B77068.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as L-ornithine-L-aspartate (LOLA), is a dipeptide consisting of two amino acids, L-ornithine and L-aspartic acid. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. LOLA has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of LOLA is not fully understood. However, it is believed that LOLA works by increasing the activity of the urea cycle, which is responsible for the detoxification of ammonia in the liver. LOLA also increases the production of glutamine, an important amino acid that plays a role in the regulation of ammonia levels in the blood.
Biochemische Und Physiologische Effekte
LOLA has been found to have various biochemical and physiological effects. It has been shown to increase the activity of the urea cycle, increase the production of glutamine, and reduce ammonia levels in the blood. LOLA has also been found to improve liver function and cognitive function in patients with hepatic encephalopathy.
Vorteile Und Einschränkungen Für Laborexperimente
LOLA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also water-soluble, making it easy to dissolve in aqueous solutions. However, LOLA has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels. Additionally, LOLA can be difficult to work with in some experiments due to its tendency to form aggregates.
Zukünftige Richtungen
There are several future directions for research on LOLA. One area of interest is the potential therapeutic effects of LOLA on other diseases such as Parkinson's disease and Alzheimer's disease. LOLA has been found to have neuroprotective effects, and studies are currently underway to investigate its potential as a treatment for these diseases. Another area of interest is the development of new formulations of LOLA that can improve its bioavailability and increase its half-life in the body. Additionally, more research is needed to fully understand the mechanism of action of LOLA and its effects on various physiological processes.
Synthesemethoden
LOLA can be synthesized by reacting L-ornithine and L-aspartic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a dipeptide bond between the two amino acids, forming LOLA.
Wissenschaftliche Forschungsanwendungen
LOLA has been extensively studied for its potential therapeutic effects on liver diseases such as cirrhosis and hepatic encephalopathy. Studies have shown that LOLA can improve liver function, reduce ammonia levels in the blood, and improve cognitive function in patients with hepatic encephalopathy.
Eigenschaften
CAS-Nummer |
12270-00-7 |
|---|---|
Produktname |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
Molekularformel |
C17H36N6O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
Sequenz |
KXK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



